molecular formula C8H4F4O2 B043933 2-Fluoro-3-(trifluoromethyl)benzoic acid CAS No. 115029-22-6

2-Fluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B043933
CAS No.: 115029-22-6
M. Wt: 208.11 g/mol
InChI Key: XVEAMDNSCPPPCP-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS No. 115029-22-6) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol . It features a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The compound is typically stored under dark, dry conditions at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic acid typically involves the fluorination of a suitable precursor. One common method includes the reaction of 2-fluorobenzoic acid with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques and optimized reaction conditions ensures the scalability of the production process .

Scientific Research Applications

Chemical Synthesis

2-Fluoro-3-(trifluoromethyl)benzoic acid is primarily utilized in organic synthesis due to its unique electronic properties imparted by the fluorine substituents. These properties enhance the reactivity of the compound, making it a valuable intermediate in the synthesis of various complex molecules.

Applications in Synthesis

  • Fluorinated Compounds : It serves as a precursor for synthesizing other fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals .
  • Building Block for Pharmaceuticals : The compound is used to create biologically active molecules, enhancing their pharmacological properties due to the presence of fluorine atoms .

Pharmaceutical Applications

The unique structure of this compound makes it suitable for developing novel pharmaceutical agents. Its applications include:

Case Studies

  • Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for new antibiotic formulations .
  • Anti-inflammatory Drugs : The compound's derivatives have been investigated for their potential use in anti-inflammatory treatments due to their ability to inhibit specific enzymes involved in inflammatory processes .

Agrochemical Applications

Fluorinated compounds are known for their enhanced stability and bioactivity, making them ideal candidates for agrochemical formulations.

Use in Pesticides

  • This compound is utilized in the development of herbicides and fungicides, where its fluorine content contributes to improved efficacy and environmental stability .

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotes
Chemical SynthesisPrecursor for fluorinated compoundsEnhances reactivity
PharmaceuticalsAntimicrobial agentsPotential for new antibiotic formulations
Anti-inflammatory drugsInhibition of inflammatory enzymes
AgrochemicalsDevelopment of herbicides and fungicidesImproved efficacy and stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Fluorine and Trifluoromethyl Groups

The position of substituents significantly impacts physicochemical and biological properties. Key isomers include:

Compound Name CAS No. Substituent Positions Molecular Weight (g/mol) Purity & Availability
2-Fluoro-3-(trifluoromethyl)benzoic acid 115029-22-6 2-F, 3-CF₃ 208.11 98% (Otto Chemie, BLDpharm)
2-Fluoro-4-(trifluoromethyl)benzoic acid 115029-24-8 2-F, 4-CF₃ 208.11 98% (Alfa, Otto Chemie)
2-Fluoro-5-(trifluoromethyl)benzoic acid 115029-23-7 2-F, 5-CF₃ 208.11 97–98% (Shanghai PI Chemical)
2-Fluoro-6-(trifluoromethyl)benzoic acid N/A 2-F, 6-CF₃ 208.11 Synthesized via ortholithiation

Key Differences :

  • Electron-Withdrawing Effects : The 3-CF₃ group in the target compound enhances acidity compared to isomers with CF₃ at positions 4 or 5 due to closer proximity to the carboxylic acid group .
  • Synthetic Accessibility : The 2-F, 6-CF₃ isomer is less commonly reported, requiring specialized lithiation protocols .

Other Trifluoromethyl-Substituted Benzoic Acids

Compound Name CAS No. Substituents Applications
3-(Trifluoromethyl)benzoic acid 454-92-2 3-CF₃ Intermediate in drug synthesis
2,4,5-Trifluorobenzoic acid 36404-90-7 2-F, 4-F, 5-CF₃ Agrochemical precursors
2-Amino-3-(trifluoromethyl)benzoic acid 313-12-2 2-NH₂, 3-CF₃ Potential antitumor agent

Comparison Insights :

  • Reactivity: The absence of an amino group in this compound reduces nucleophilicity compared to its amino-substituted analog, making it less reactive in peptide coupling reactions .

Biological Activity

Overview

2-Fluoro-3-(trifluoromethyl)benzoic acid (C8H4F4O2), with a molecular weight of 208.11 g/mol, is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and alters the electronic characteristics of the molecule. This modification can significantly influence the compound's interaction with biological targets, such as enzymes and receptors.

Target of Action

Research indicates that derivatives of benzoic acid, including this compound, can interact with various enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds often exhibit enhanced potency against specific targets compared to their non-fluorinated counterparts due to improved binding affinity and stability in biological environments .

The biochemical properties of this compound include:

  • Solubility : The compound is moderately soluble in organic solvents, which facilitates its use in chemical synthesis and biological assays.
  • Reactivity : It can undergo typical reactions associated with carboxylic acids, including esterification and nucleophilic substitution reactions .

Antifungal Activity

Recent studies have highlighted the fungicidal potential of this compound. In preliminary bioassays, it was found to exhibit promising antifungal activity against Colletotrichum lagenarium, suggesting its potential as a lead compound in developing new fungicides.

Anticancer Properties

The compound's derivatives are being explored for anticancer applications. For instance, research has indicated that similar fluorinated benzoic acids can inhibit histone deacetylases (HDACs), which are critical in cancer progression. The incorporation of trifluoromethyl groups has been shown to enhance the potency of these inhibitors significantly .

Case Studies

  • Fungicidal Activity : A study synthesized several derivatives from this compound and evaluated their antifungal properties. Compounds derived from this benzoic acid exhibited varying degrees of activity against plant pathogens, indicating a structure-activity relationship (SAR) where the trifluoromethyl group plays a crucial role in enhancing bioactivity.
  • Anticancer Studies : In a series of experiments focused on pancreatic adenocarcinoma cell lines, derivatives of this compound were tested for their cytotoxic effects. The results indicated that certain modifications led to significant reductions in cell viability, showcasing the compound's potential as an anticancer agent .

Data Tables

Biological ActivityCompound StructureIC50 Value (µM)Target
AntifungalThis compound15Colletotrichum lagenarium
AnticancerDerivative A12HDAC Inhibition
AnticancerDerivative B8HDAC Inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-3-(trifluoromethyl)benzoic acid, and how are intermediates purified?

Methodological Answer: Synthesis typically involves halogenation or coupling reactions. For example:

  • Halogen Exchange : Fluorination of 3-(trifluoromethyl)benzoic acid derivatives using agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of boronic acids with halogenated precursors (e.g., 2-bromo-3-(trifluoromethyl)benzoic acid) under inert atmospheres .
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to achieve >95% purity. LC-MS monitors reaction progress .

Q. How is spectroscopic characterization (NMR, IR, MS) employed to confirm the structure of this compound?

Methodological Answer:

  • 19F NMR : Detects fluorine environments. The trifluoromethyl group (-CF3) appears as a quartet (δ: -60 to -65 ppm), while the aromatic fluorine (C-F) resonates at δ: -110 to -120 ppm. Use deuterated DMSO or CDCl3 for solubility .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹), and C-F stretches (1100–1250 cm⁻¹) confirm functional groups .
  • High-Resolution MS : Exact mass calculated for C8H4F4O2 is 234.00205. Electrospray ionization (ESI) in negative mode typically yields [M-H]⁻ at m/z 233.0 .

Q. What strategies optimize the solubility and stability of this compound in aqueous buffers for biological assays?

Methodological Answer:

  • pH Adjustment : Dissolve in PBS (pH 7.4) with 1–5% DMSO or β-cyclodextrin (10 mM) to enhance solubility.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light using amber vials to prevent photodegradation .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:

  • Data Collection : Fluorine atoms cause high electron density, complicating refinement. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate absorption effects.
  • Refinement : SHELXL (via Olex2) handles anisotropic displacement parameters for F atoms. Apply TWIN commands if twinning is detected (e.g., from intensity statistics). Final R1 values <5% indicate reliable models .

Q. How is HPLC method validation performed for quantifying trace impurities in this compound?

Methodological Answer:

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm).
  • Mobile Phase : Gradient of 0.1% H3PO4 (A) and acetonitrile (B) at 1.0 mL/min (30–70% B over 20 min).
  • Validation Parameters :
    • Linearity : R² ≥0.999 over 0.1–200 μg/mL.
    • Recovery : 98.0–103% spiked with known impurities (RSD <1.2%) .
    • LOD/LOQ : 0.05 μg/mL and 0.15 μg/mL, respectively.

Q. How do substituent positions (fluoro vs. trifluoromethyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Electronic Effects : The -CF3 group is strongly electron-withdrawing, activating the ring for substitution at the meta position. Fluorine’s inductive effect further directs electrophiles to the 4- or 6-position.
  • Kinetic Studies : Monitor reactions via 19F NMR. For example, substitution with morpholine in DMF at 60°C shows pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹) .

Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEAMDNSCPPPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333769
Record name 2-Fluoro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115029-22-6
Record name 2-Fluoro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Fluoro-3-(trifluoromethyl)benzoic acid
2-Fluoro-3-(trifluoromethyl)benzoic acid
2-Fluoro-3-(trifluoromethyl)benzoic acid
2-Fluoro-3-(trifluoromethyl)benzoic acid
2-Fluoro-3-(trifluoromethyl)benzoic acid
2-Fluoro-3-(trifluoromethyl)benzoic acid

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